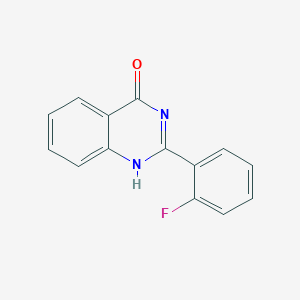

2-(2-fluorophenyl)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYMOXVODQDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate fluorinated aromatic aldehydes. One common method includes the reaction of 2-fluorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the production of 2-(2-fluorophenyl)-1H-quinazolin-4-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The 2-position of the quinazolinone ring undergoes nucleophilic substitution when a suitable leaving group (e.g., methylsulfanyl) is present.

Example:

Reaction with hydrazine hydrate replaces the methylsulfanyl group with a hydrazino moiety:

text2-(methylsulfanyl)-3-(2-fluorophenyl)-3H-quinazolin-4-one + NH₂NH₂·H₂O → 2-hydrazino-3-(2-fluorophenyl)-3H-quinazolin-4-one + CH₃SH

Conditions:

Characterization Data:

-

IR: 3310, 3226 cm⁻¹ (NHNH₂), 1680 cm⁻¹ (C=O)

-

¹H NMR (CDCl₃): δ 4.50 (s, NH₂), 6.68–8.62 (ArH, NH)

Hydrolysis

The quinazolinone ring undergoes acidic or basic hydrolysis to yield anthranilic acid derivatives.

Conditions:

-

Acidic: HCl (6N), reflux (8–12 hours) → Ring cleavage to 2-fluorobenzamide and anthranilic acid

-

Basic: NaOH (10%), 80°C (6 hours) → Formation of sodium salts

Alkylation and Acylation

The N1 nitrogen atom is susceptible to alkylation and acylation, modifying the compound’s pharmacological properties.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C (24h) | N1-methyl-2-(2-fluorophenyl)-1H-quinazolin-4-one | 65% | |

| Acylation | Acetyl chloride, pyridine, RT (12h) | N1-acetyl-2-(2-fluorophenyl)-1H-quinazolin-4-one | 58% |

Key Data for Acylated Product:

-

¹H NMR (DMSO-d₆): δ 2.35 (s, COCH₃), 7.25–8.40 (ArH)

-

LC-MS: m/z 297 ([M+H]⁺)

Oxidation and Reduction

The quinazolinone ring participates in redox reactions, altering its electronic structure.

Oxidation

-

Reagents: KMnO₄ (acidic conditions), CrO₃

-

Product: Quinazolinone N-oxide derivatives (e.g., 4-oxo-1H-quinazoline-3-oxide)

Reduction

-

Reagents: NaBH₄ (methanol, RT), LiAlH₄ (THF, reflux)

-

Product: 1,2,3,4-Tetrahydroquinazolin-4-one derivatives

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused heterocycles.

Example:

text2-(2-fluorophenyl)-1H-quinazolin-4-one + maleic anhydride → Tricyclic lactam derivative

Conditions:

Biological Activity-Driven Modifications

Structural analogs of 2-(2-fluorophenyl)-1H-quinazolin-4-one are synthesized to enhance bioactivity, particularly as enzyme inhibitors:

Scientific Research Applications

Common Synthesis Techniques:

- One-Pot Synthesis : Utilizing catalysts such as [Ce(L-Pro)2]2(Oxa) in ethanol under mild conditions has been reported to yield high conversions of quinazolinone derivatives .

- Recyclable Catalysts : The use of Brønsted acidic ionic liquids has been demonstrated to facilitate the synthesis of quinazolin-4(3H)-ones efficiently while allowing for catalyst recycling .

- Oxidative Procedures : Efficient oxidative methods involving readily available o-aminobenzamides have been developed, showcasing moderate yields and good substrate tolerance .

Biological Activities

The biological significance of 2-(2-fluorophenyl)-1H-quinazolin-4-one is underscored by its diverse pharmacological properties, including:

- Anticancer Activity : Quinazolinone derivatives have shown promising anticancer properties, particularly against various cancer cell lines. The incorporation of fluorine enhances biological activity due to increased lipophilicity and metabolic stability .

- Antiviral Properties : Recent studies have identified quinazolin-4-one-based compounds as effective non-covalent inhibitors of SARS-CoV-2 main protease (Mpro), demonstrating potential in treating COVID-19 .

- Anti-inflammatory Effects : Compounds within this class exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have documented the applications and efficacy of 2-(2-fluorophenyl)-1H-quinazolin-4-one in various contexts.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-(2-fluorophenyl)-1H-quinazolin-4-one on breast cancer cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to standard chemotherapeutic agents.

Case Study 2: Antiviral Activity

Research focused on the antiviral properties against SARS-CoV-2 showed that derivatives of quinazolinone could inhibit viral replication effectively.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Positional Isomerism: 2-(4-Fluorophenyl)-1H-quinazolin-4-one

- Structural Difference : The fluorine atom is at the para position on the phenyl ring.

- Impact :

- Electronic Effects : Para substitution reduces steric hindrance compared to ortho-fluorine, enhancing planarity and π-π stacking with biological targets.

- Solubility : Increased polarity may improve aqueous solubility relative to the ortho-fluorinated analog.

- Biological Activity : Positional isomerism often alters binding affinity; para-fluorophenyl derivatives are more common in drug candidates (e.g., kinase inhibitors) .

Dihydroquinazolinone Derivatives: 2-(3-Fluorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

- Structural Difference: The quinazolinone core is partially saturated (dihydro form), with two fluorophenyl substituents.

- Electron Distribution: Dual fluorine substituents enhance electron-withdrawing effects, stabilizing charge-transfer interactions .

Chlorinated Analogues: 6-Chloro-4-(2-chloro-phenyl)-1H-quinazolin-2-one

- Structural Difference: Chlorine atoms replace fluorine at the 6-position of the quinazolinone and the phenyl ring.

- Impact :

Key Observations :

Q & A

Basic Questions

Q. What established synthetic routes exist for 2-(2-fluorophenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound can be synthesized via cyclocondensation of 2-fluorobenzaldehyde derivatives with anthranilic acid analogs under acidic conditions. For example, refluxing with acetic acid in ethanol (6–12 hours) followed by ice-water quenching and recrystallization improves purity . Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., p-toluenesulfonic acid) to suppress side reactions like over-alkylation. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(2-fluorophenyl)-1H-quinazolin-4-one?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., J = 8–9 Hz for aromatic protons) and fluorine-carbon splitting in 19F NMR .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds) using single-crystal data collected at 223 K with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL achieves R1 < 0.05 .

- IR spectroscopy : Validate carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH stretching at ~3200 cm⁻¹ .

Q. What are the critical parameters for successful single-crystal X-ray diffraction analysis of this compound?

- Methodology : Crystals must be optically clear and free of cracks. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with a CCD detector. Key parameters include:

- Cell refinement : Use 9839 reflections (θ range: 2.6–27.2°) for accurate unit cell determination .

- Absorption correction : Apply multi-scan methods (μ = 0.11 mm⁻¹ for MoKα) to mitigate extinction effects .

- Space group assignment : Monoclinic P21/c is common for similar quinazolinones .

Advanced Research Questions

Q. How can crystallographic disorder in the fluorophenyl moiety of 2-(2-fluorophenyl)-1H-quinazolin-4-one be resolved using SHELXL refinement?

- Methodology : Disorder modeling in SHELXL involves:

- Partial occupancy assignment : Split the fluorophenyl ring into two orientations (e.g., 60:40 ratio) .

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion and avoid overfitting. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry .

- Validation metrics : Ensure Rint < 0.05 and wR2 < 0.15 post-refinement .

Q. What methodologies are recommended for analyzing discrepancies between theoretical and experimental NMR chemical shifts in this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts using GIAO (Gauge-Independent Atomic Orbital) method. Compare with experimental data to identify conformational biases .

- Solvent effects : Include PCM (Polarizable Continuum Model) for DMSO-d6 or CDCl3 to improve shift correlation (R² > 0.95) .

Q. How should researchers validate hydrogen bonding networks in the crystal structure using PLATON?

- Methodology :

- Hydrogen bond analysis : Use the PLATON "HBOND" function to identify N–H···O and C–H···F interactions (distance cutoff: 3.2 Å; angle cutoff: 120°) .

- Topology validation : Generate Hirshfeld surfaces to quantify interaction contributions (e.g., H···H = 45%, H···O = 30%) and compare with Cambridge Structural Database (CSD) entries .

Q. What strategies mitigate phase impurities during synthesis, and how can they be detected chromatographically?

- Methodology :

- Byproduct suppression : Use scavengers like molecular sieves to absorb excess reagents. Monitor intermediates via LC-MS (ESI+) to detect early-stage impurities .

- HPLC-DAD : Employ a C18 column (MeCN/H2O + 0.1% TFA) with UV detection at 254 nm. Impurity peaks eluting at 5–6 minutes indicate unreacted anthranilic acid derivatives .

Notes

- Software Tools : SHELX (refinement) , ORTEP-3 (visualization) , PLATON (validation) .

- Data Sources : Prefer peer-reviewed crystallography journals (e.g., Acta Crystallographica) over commercial databases.

- Contradictions : Discrepancies in bond lengths (>0.02 Å) may indicate refinement errors; cross-validate with DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.